Home > Products > Screening Compounds P55126 > 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine -

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine

Catalog Number: EVT-3929060
CAS Number:
Molecular Formula: C19H17N5OS
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP). [] It exhibits excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC50 < 100 nM). [] This compound demonstrated a favorable drug metabolism and pharmacokinetics (DMPK) profile across multiple species, predicting low human clearance. [] Additionally, BI 665915 showed a low risk for potential drug-drug interactions due to its cytochrome P450 3A4 profile. []

Relevance: BI 665915, like the target compound “5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine”, contains a 1,2,4-oxadiazole ring as a core structural feature. [] This shared motif places both compounds within the same broad class of oxadiazole derivatives.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (Series 7a-l)

Compound Description: This series of bi-heterocyclic propanamides incorporates both 1,3,4-oxadiazole and 1,3-thiazole rings within their structure. [] These compounds exhibited promising activity as urease inhibitors and were found to be less cytotoxic agents. []

Relevance: The series 7a-l compounds share the combined presence of 1,3,4-oxadiazole and 1,3-thiazole moieties with the target compound “5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine”. [] This structural similarity suggests a potential for overlapping biological activities or a common starting point for further structural modifications and exploration.

N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832)

Compound Description: PF-06767832 is a highly selective muscarinic M1 positive allosteric modulator (PAM) with good brain penetration and favorable pharmacokinetic properties. [] Despite its selectivity, PF-06767832 still showed gastrointestinal and cardiovascular side effects, suggesting that M1 activation contributes to cholinergic liabilities previously attributed to M2 and M3 receptors. []

Relevance: PF-06767832 shares the 1,3-thiazole ring structure with the target compound “5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine”. [] This common heterocycle links both compounds to a broader group of thiazole derivatives with potential biological activity.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (Series 8a-r)

Compound Description: This series of bi-heterocyclic acetamides incorporates a 1,3-thiazole and a 1,3,4-oxadiazole ring in their structure. [] These compounds demonstrated significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. [] Some compounds within this series exhibited notable enzyme inhibitory activity comparable to the reference drug while demonstrating low toxicity. []

Relevance: Similar to the target compound “5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine”, the series 8a-r compounds contain both 1,3-thiazole and 1,3,4-oxadiazole rings, suggesting potential for shared or related biological activities. [] These structural similarities highlight a potential common scaffold for further development of therapeutic agents targeting various enzymes.

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent p38 mitogen-activated protein (MAP) kinase inhibitor with potential for treating chronic inflammatory diseases like rheumatoid arthritis (RA) and inflammatory bowel disease. [] This compound effectively inhibits the release of tumor necrosis factor-alpha (TNF-alpha) in vitro and in vivo, demonstrating significant efficacy in a rat adjuvant-induced arthritis model. [] Importantly, TAK-715 shows no inhibitory activity against major cytochrome P450 (CYP) isoforms, reducing the risk of drug-drug interactions. []

Relevance: While “5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine” contains a 1,2,4-oxadiazole ring, TAK-715 features a 1,3-thiazole ring. [] Both compounds belong to the broader class of heterocyclic compounds containing a thiazole or oxadiazole moiety, known for their diverse biological activities.

Properties

Product Name

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine

IUPAC Name

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]pyridin-2-amine

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C19H17N5OS/c1-2-4-14(5-3-1)10-18-23-19(25-24-18)15-6-7-17(21-11-15)20-9-8-16-12-26-13-22-16/h1-7,11-13H,8-10H2,(H,20,21)

InChI Key

FAOUQHUUOQQBJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)NCCC4=CSC=N4

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)NCCC4=CSC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.